Pentaethyl triphosphate
CAS No.: 10448-50-7
Cat. No.: VC20996883
Molecular Formula: C10H25O10P3
Molecular Weight: 398.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10448-50-7 |
|---|---|
| Molecular Formula | C10H25O10P3 |
| Molecular Weight | 398.22 g/mol |
| IUPAC Name | bis(diethoxyphosphoryl) ethyl phosphate |
| Standard InChI | InChI=1S/C10H25O10P3/c1-6-14-21(11,15-7-2)19-23(13,18-10-5)20-22(12,16-8-3)17-9-4/h6-10H2,1-5H3 |
| Standard InChI Key | HLUKKPLFWYYSGY-UHFFFAOYSA-N |
| SMILES | CCOP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OCC |
| Canonical SMILES | CCOP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OCC |
Introduction
Fundamental Chemical Structure and Properties
Pentaethyl triphosphate is an organophosphorus compound with the chemical formula (C₂H₅O)₅P₃O₁₀. In this compound, five ethyl groups are attached to the triphosphate backbone, distinguishing it from the more common pentasodium triphosphate (Na₅P₃O₁₀).
While exact physical property data for pentaethyl triphosphate is limited in the literature, structural analysis suggests it would likely exist as a colorless to pale yellow liquid at room temperature, with significantly different solubility properties than pentasodium triphosphate. Unlike pentasodium triphosphate, which is highly water-soluble, pentaethyl triphosphate would be expected to show greater solubility in organic solvents due to its ethyl groups, making it useful in non-aqueous applications.
The molecular weight of pentaethyl triphosphate would be approximately 428 g/mol (calculated based on atomic weights), substantially higher than the 367.86 g/mol of pentasodium triphosphate due to the replacement of sodium with ethyl groups .
Synthesis Methodologies
Comparative Synthesis Methods
The synthesis of related triphosphate compounds provides insights into potential methods for pentaethyl triphosphate preparation. For example, the amidophosphite method, which has been successfully used for synthesizing α-phosphate-modified nucleoside triphosphates, may be adapted for pentaethyl triphosphate synthesis .
This method typically involves:
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Preparation of a reactive phosphite intermediate
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Coupling with additional phosphate groups
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Final modification with the desired substituents (ethyl groups in this case)
The yields in such reactions for related compounds have ranged from 30% to 76%, suggesting potential efficiency for pentaethyl triphosphate synthesis if similar protocols were adapted .
Chemical Reactivity and Stability
Anticipated Reactivity Patterns
Based on structural characteristics, pentaethyl triphosphate would likely exhibit reactivity patterns typical of organophosphate esters, including:
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Susceptibility to hydrolysis, particularly in alkaline conditions
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Potential for transesterification reactions
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Coordination ability with transition metals
The presence of the triphosphate chain would confer particular reactivity at the phosphorus-oxygen bonds, which could be exploited in various applications. Unlike pentasodium triphosphate, which dissociates in solution to release sodium ions, pentaethyl triphosphate would maintain its covalent ethyl-oxygen-phosphorus bonds under most conditions.
Stability Considerations
Environmental factors affecting stability would likely include:
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Temperature - with increased thermal energy accelerating potential decomposition
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pH - with extreme pH conditions potentially catalyzing hydrolysis
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Presence of enzymatic systems capable of cleaving phosphate ester bonds
Comparative stability analysis suggests that pentaethyl triphosphate would be less stable to hydrolysis than pentasodium triphosphate in aqueous environments but potentially more stable in non-aqueous organic media .
Analytical Characterization Techniques
Spectroscopic Identification
For comprehensive characterization of pentaethyl triphosphate, multiple analytical techniques would be required:
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³¹P NMR spectroscopy - Would show characteristic signals for the three phosphorus atoms in the triphosphate chain, with expected chemical shifts between -5 and -25 ppm
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¹H NMR - Would display signals for the ethyl groups, characterized by quartets (CH₂) and triplets (CH₃)
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¹³C NMR - Would confirm carbon environments in the ethyl groups
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IR spectroscopy - Would exhibit characteristic P-O-C and P=O stretching bands
Chromatographic Analysis
Chromatographic methods for analysis could include:
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High-Performance Liquid Chromatography (HPLC) with appropriate non-polar stationary phases
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Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives
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Thin-Layer Chromatography (TLC) for rapid qualitative analysis
| Property | Pentaethyl Triphosphate | Pentasodium Triphosphate |
|---|---|---|
| Chemical Formula | (C₂H₅O)₅P₃O₁₀ | Na₅P₃O₁₀ |
| Molecular Weight | ~428 g/mol | 367.86 g/mol |
| Physical State (25°C) | Likely liquid | Colorless salt |
| Water Solubility | Limited (predicted) | High |
| Organic Solvent Solubility | High (predicted) | Limited |
| Hydrolytic Stability | Moderate | Higher in neutral pH |
| Primary Applications | Organic synthesis (predicted) | Detergents, water treatment |
Research Gaps and Future Directions
Synthesis Optimization
Current research gaps include the need for:
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Development of efficient, scalable synthesis methods
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Optimization of reaction conditions for high purity
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Exploration of green chemistry approaches to minimize environmental impact
Application Development
Future research directions could focus on:
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Evaluation of catalytic properties in organic reactions
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Assessment of chelation efficiency for specific metal ions
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Investigation of potential as a phosphorylating agent in specialized organic synthesis
Structural Modifications
Structure-function relationship studies could explore:
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Partial ethylation to create mixed ethyl/hydroxyl triphosphates
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Incorporation of alternative alkyl groups
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Development of asymmetric derivatives with specialized functionality
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